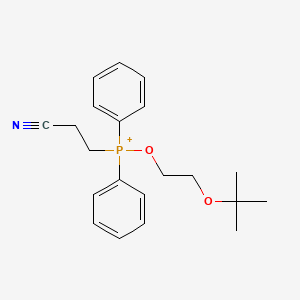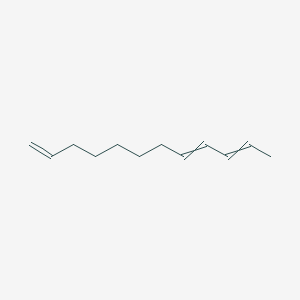
1,8,10-Dodecatriene, (E,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,10-Dodecatriene, (E,E)- is an organic compound with the molecular formula C12H18 It is a type of triene, meaning it contains three double bonds within its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8,10-Dodecatriene, (E,E)- can be synthesized through various methods. One common approach involves the trimerization of isoprene, a process that can be catalyzed by specific metal catalysts such as nickel complexes . The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the triene structure.
Industrial Production Methods: In industrial settings, the production of 1,8,10-Dodecatriene, (E,E)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 1,8,10-Dodecatriene, (E,E)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically performed at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon; conducted under atmospheric or slightly elevated pressures.
Substitution: Chlorine, bromine; often carried out in the presence of light or a catalyst to initiate the reaction.
Major Products Formed:
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1,8,10-Dodecatriene, (E,E)- exerts its effects depends on the specific reaction or application. In biological systems, its derivatives may interact with cellular membranes or enzymes, leading to changes in cell function or signaling pathways. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes required for bacterial growth .
Vergleich Mit ähnlichen Verbindungen
2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-:
2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, acetate, (E,E)-:
1,4,8-Dodecatriene, (E,E,E)-: This is another triene with a different arrangement of double bonds.
Uniqueness: 1,8,10-Dodecatriene, (E,E)- is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise control over molecular structure and reactivity .
Eigenschaften
CAS-Nummer |
69775-54-8 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
dodeca-1,8,10-triene |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,6,8,10H,1,5,7,9,11-12H2,2H3 |
InChI-Schlüssel |
VRMRHGHPQGXKDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


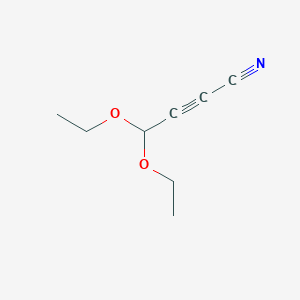
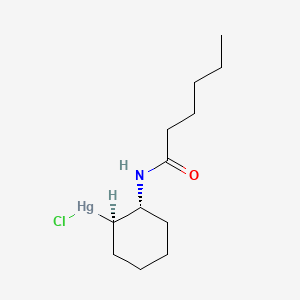
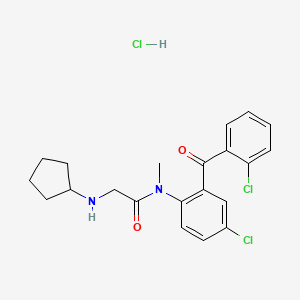
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
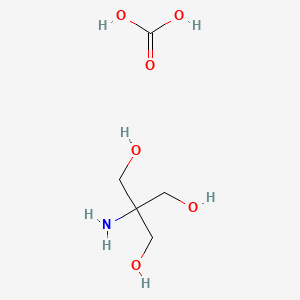
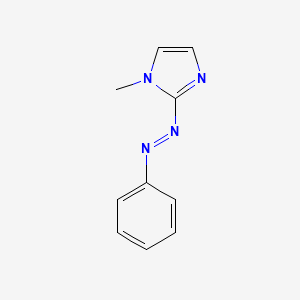
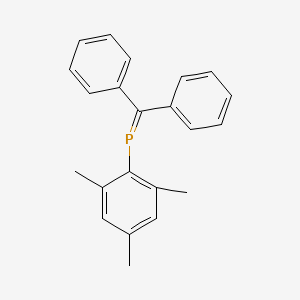
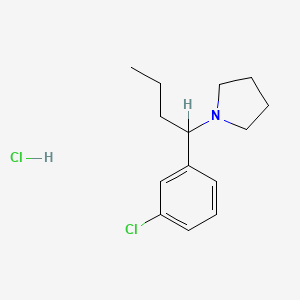

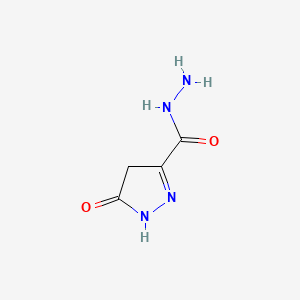
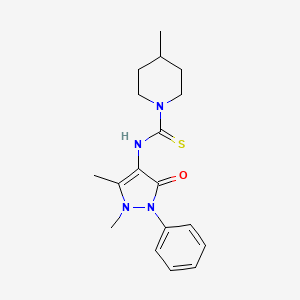
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
